2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid
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Overview
Description
2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring, which is further substituted with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been shown to interact with the receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom, which could influence its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in peptide synthesis , suggesting that they may play a role in protein synthesis and metabolism.
Pharmacokinetics
It’s important to note that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly influence the rate of reaction of similar compounds . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid typically involves the introduction of the tert-butoxycarbonyl group to a phenyl ring followed by the incorporation of the difluoroacetic acid moiety. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to protect the phenyl ring. The difluoroacetic acid group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently. This method allows for precise control over reaction conditions, leading to high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The difluoroacetic acid moiety can be reduced to form corresponding alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amine
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection
Major Products
Oxidation: Formation of phenolic compounds.
Reduction: Formation of alcohols.
Substitution: Formation of free amines
Scientific Research Applications
2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(Tert-butoxycarbonyl)phenylboronic acid
- 4-(Tert-butoxycarbonyloxy)phenylboronic acid pinacol ester
- 4-(Tert-butoxycarbonyl)phenylboronic acid, pinacol ester
Uniqueness
2-(4-(Tert-butoxycarbonyl)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluoroacetic acid moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-12(2,3)19-10(16)8-4-6-9(7-5-8)13(14,15)11(17)18/h4-7H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCOPWJTLBRVJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(C(=O)O)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677419 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-71-6 |
Source
|
Record name | [4-(tert-Butoxycarbonyl)phenyl](difluoro)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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